molecular formula C12H13NO6S B2591653 Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate CAS No. 188614-00-8

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Cat. No.: B2591653
CAS No.: 188614-00-8
M. Wt: 299.3
InChI Key: IVGHCWSWZXVJHM-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate: is an organic compound with the molecular formula C12H13NO6S It is a derivative of benzoic acid and contains both nitro and thioester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate typically involves the reaction of Methyl 4-fluoro-3-nitrobenzoate with ethyl thioglycolate. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioester group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Methyl 4-[(2-methoxy-2-oxoethyl)thio]-3-nitrobenzoate
  • Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
  • Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-2-nitrobenzoate

Uniqueness: Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is unique due to its specific combination of functional groups. The presence of both nitro and thioester groups allows for a wide range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

methyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHCWSWZXVJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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